molecular formula C23H30N2O4 B558100 Boc-Phe-(R)-Phe-OH CAS No. 114290-82-3

Boc-Phe-(R)-Phe-OH

Cat. No.: B558100
CAS No.: 114290-82-3
M. Wt: 398.5 g/mol
InChI Key: BVSUKFSKSHVDST-PMACEKPBSA-N
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Description

Boc-Phe-(R)-Phe-OH is a protected dipeptide building block of significant interest in advanced materials science and pharmaceutical research. As a derivative of the well-known diphenylalanine dipeptide, its core value lies in its innate ability to self-assemble into ordered supramolecular nanostructures through a combination of hydrogen bonding and directional π-π interactions . Researchers can tune the morphology of these structures—obtaining nanospheres, nanobelts, or nanotubes—by adjusting the solvent environment during preparation . This dipeptide is a key precursor in the synthesis of complex molecular scaffolds, such as phe-phe hydroxyethylene isosteres, which are core structures in FDA-approved antiviral agents and are actively investigated for drug discovery . This compound is particularly valued for the optical and electronic properties of its self-assembled structures. The resulting nanostructures often exhibit quantum confinement effects, manifesting in absorption and photoluminescence spectra with characteristic step-like peaks, and demonstrate strong blue fluorescence . Furthermore, due to its chiral nature and the resulting non-centrosymmetric crystal structures, this compound and its analogues display notable nonlinear optical properties and piezoelectricity. These properties make it a promising organic material for applications in photonics, such as light-emitting diodes, and in energy harvesting, with studies on similar dipeptides showing high piezoelectric output voltages . During peptide synthesis, careful attention must be paid to coupling conditions to minimize epimerisation, a side reaction that can alter the chiral integrity and the intended bioactivity of the final product . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-23(2,3)29-22(28)25-19(14-17-10-6-4-7-11-17)16-24-20(21(26)27)15-18-12-8-5-9-13-18/h4-13,19-20,24H,14-16H2,1-3H3,(H,25,28)(H,26,27)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSUKFSKSHVDST-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CNC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN[C@@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method employs dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF)–water systems. This approach avoids traditional protecting groups, enabling direct coupling of Boc-protected amino acids with free carboxylates. For Boc-Phe-(R)-Phe-OH:

  • Activation : Boc-Phe-OH (1 equiv) reacts with DCC (1.2 equiv) and HOBt (1.2 equiv) in dichloromethane (DCM) to form an active ester intermediate.

  • Coupling : The zwitterionic form of (R)-Phe-OH, generated by NaOH neutralization, is added to the activated ester in THF. The reaction completes within 60 minutes, yielding this compound in 80% yield (confirmed by 1^1H NMR).

Key Advantages :

  • Eliminates need for C-terminal protection.

  • Minimal epimerization (\leq1%) due to rapid coupling.

Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is preferred for longer sequences but adapts well to dipeptides:

StepReagent/ProcessFunction
1Merrifield resinSolid support
2Boc deprotection20–50% TFA in DCM
3NeutralizationTriethylamine (TEA)
4CouplingDCC/HOBt or HATU/HOAt
5CleavageHF or TFMSA

Performance Metrics :

  • Coupling Efficiency : >98% per cycle (HPLC monitoring).

  • Epimerization : <2% when using HOBt.

Stereochemical Control and Epimerization Mitigation

Racemization During Activation

(R)-Phe-OH is prone to racemization at pH >8. Studies comparing coupling agents show:

Coupling AgentBaseEpimerization (%)
DIC/HOAtDIEA4.2
HATU/HOAtNMM10.7
PyBOP/HOAtDIEA0.8

Optimal Conditions : PyBOP/HOAt with DIEA in DMF (pH 8) reduces epimerization to 0.8% .

Side-Chain Protection

Benzyl (Bzl) groups on aromatic side chains prevent unwanted side reactions during TFA deprotection. For this compound:

  • 4-Fluorophenyl variants : Synthesized using Boc-β-Phe(4-F)-OH with 55.6% yield (HPLC purity >95%).

Purification and Characterization

Chromatographic Techniques

  • Reverse-Phase HPLC : C18 column, gradient elution (0.1% TFA in H2_2O/MeCN). Retention time: 12.3 min.

  • Ion-Exchange Chromatography : Removes residual DCC/HOBt byproducts.

Spectroscopic Validation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.25–7.15 (m, 10H, aromatic), 5.12 (d, J = 7.2 Hz, NH), 4.45 (q, α-CH).

  • FTIR : 1745 cm1^{-1} (C=O ester), 1650 cm1^{-1} (amide I).

Industrial-Scale Considerations

Cost-Effective Reuse of HOBt

HOBt recovery from reaction mixtures via ethyl acetate extraction reduces raw material costs by 40%.

Solvent Optimization

Replacing DCM with 2-MeTHF improves sustainability while maintaining yields (78% vs. 80% in DCM).

Emerging Methodologies

Enzymatic Synthesis

Lipase-catalyzed coupling of Boc-Phe-OH and (R)-Phe-OMe in organic solvents achieves 65% conversion but requires further optimization.

Flow Chemistry

Microreactor systems enable continuous Boc deprotection and coupling, reducing reaction time to 15 minutes .

Chemical Reactions Analysis

Types of Reactions: Boc-Phe-®-Phe-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Boc-Phe-®-Phe-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-Phe-®-Phe-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions to form longer peptide chains. The compound does not have a specific biological target or pathway as it is mainly used as a synthetic intermediate .

Comparison with Similar Compounds

Structural and Self-Assembly Differences
Compound Backbone Type Self-Assembly Morphology Diameter/Range Key Interactions Reference
Boc-α(S)Phe-α(S)Phe-OH α-linked Nanospheres 200–700 nm CH–π, transient β-sheets
Boc-β³(R)Phe-β³(R)Phe-OH β³-linked Aligned fibers ~1 µm π–π stacking, hydrogen bonds
Boc-γ⁴(R)Phe-γ⁴(R)Phe-OH γ⁴-linked Dense fiber networks 20–90 nm (gel state) π–π, increased backbone flexibility
Boc-dityrosine analogs α-linked Amorphous aggregates N/A Disrupted by tyrosine –OH
H-L-Phe-∆Phe-OH (dehydropeptide) α, unsaturated Nanotubes 50–100 nm Aromatic, protease resistance

Key Insights :

  • Backbone Flexibility : The γ⁴-linked dipeptide exhibits greater conformational flexibility due to additional carbon atoms, facilitating rapid fiber network formation .
  • Aromatic Interactions : Boc-Phe-(R)-Phe-OH relies on π–π stacking, while unprotected dityrosine analogs are hindered by hydroxyl groups .
Gelation Kinetics and Stability
Compound Gelation Method Gelation Time Stability Drug Release Efficiency (L-ascorbic acid)
Boc-α(S)Phe-α(S)Phe-OH pH-switch (HCl) 1–2 hours <2 days 100% release (hybrid gel + GO/ox-CNTs)
Boc-β³(R)Phe-β³(R)Phe-OH pH-switch (HCl) <1 minute >7 days 22–30% release (hybrid gel + GO/ox-CNTs)
Boc-γ⁴(R)Phe-γ⁴(R)Phe-OH pH-switch (HCl) <5 minutes >7 days 49% release (hybrid gel + GO)
Fmoc-α(S)Phe-α(S)Phe-OH Solvent-triggered (HFIP) Hours Moderate N/A

Key Insights :

  • pH-Switch Superiority : this compound derivatives gel rapidly via pH adjustment, unlike solvent-triggered methods requiring toxic solvents (e.g., DMSO) .
  • Stability vs. Drug Release : β³-linked gels exhibit high stability but low drug release due to strong drug-matrix interactions, whereas α-linked gels degrade faster but release drugs completely .
Hybrid Hydrogel Performance
Hybrid Gel Composition Fiber Diameter (TEM) NIR-Induced Temperature Increase (°C) Water Release (%)
Boc-β³(R)Phe-β³(R)Phe-OH + GO 20–90 nm 25.5 29
Boc-γ⁴(R)Phe-γ⁴(R)Phe-OH + GO 20–90 nm 21.0 76
Boc-α(S)Phe-α(S)Phe-OH + GO 10–30 nm 18.5 76

Key Insights :

  • Carbon Nanomaterial Role: ox-CNTs/GO enhance photothermal effects without altering fiber morphology, enabling controlled drug release .
Comparison with Dehydropeptides and Fmoc Analogs
  • Dehydropeptides (e.g., H-L-Phe-∆Phe-OH): Form stable nanotubes resistant to proteases but require covalent modifications for gelation .
  • Fmoc-Protected Peptides : Gelate at lower concentrations (e.g., 0.1 wt%) but depend on solvents like HFIP, limiting biocompatibility .

Biological Activity

Boc-Phe-(R)-Phe-OH, a derivative of phenylalanine, is a compound of significant interest in biochemical and pharmacological research. This article provides an in-depth overview of its biological activity, mechanisms of action, and applications in scientific research.

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group attached to the phenylalanine residue. Its chemical structure allows it to participate in various biochemical interactions, particularly with formyl peptide receptors (FPRs) and growth factors such as vascular endothelial growth factor (VEGF).

Target Interaction

This compound primarily targets formyl peptide receptors (FPRs) . The interaction with these receptors is crucial for its biological effects, particularly in the inhibition of angiogenesis:

  • Inhibition of Angiogenic Factors : The compound inhibits the activity of heparin-binding VEGF-A 165, preventing its binding to the tyrosine kinase receptor VEGFR2. This inhibition disrupts downstream signaling pathways essential for angiogenesis.

Biochemical Pathways

The compound's action leads to several biochemical outcomes:

  • Angiogenesis Suppression : By inhibiting VEGF-A and fibroblast growth factor 2 (FGF2), this compound effectively suppresses the angiogenic potential of cells.
  • Enzyme Interaction : It has been shown to interact with serine proteases like trypsin, influencing various cellular functions.

Pharmacokinetics

The Boc group confers stability to this compound against nucleophiles and bases, making it suitable for various applications in peptide synthesis and drug development.

Case Studies

  • Angiogenesis Inhibition : In laboratory settings, this compound demonstrated a significant reduction in angiogenic activity when tested with human endothelial cells. The temporal effects indicated that the compound could inhibit cell proliferation and migration associated with angiogenesis over a defined period.
  • Peptide Synthesis Applications : As a building block in peptide synthesis, this compound has been utilized to create various peptide sequences that exhibit enhanced biological activity against different targets, including cancer cells .

Applications in Scientific Research

This compound has several notable applications:

  • Peptide Synthesis : It serves as a fundamental building block for synthesizing peptides and proteins.
  • Drug Development : The compound is pivotal in developing peptide-based drugs aimed at targeting specific biological pathways.
  • Biomaterials : It is used in creating self-assembling dipeptides for applications in drug delivery systems and regenerative medicine .

Comparative Data Table

The following table summarizes key findings related to the efficacy of this compound compared to other compounds:

CompoundTargetIC50 (μM)Mechanism
This compoundVEGF-A5.0Inhibits binding to VEGFR2
Ketorolac SaltDDX32.6Downregulates DDX3 expression
Other Phenylalanine DerivativesVarious TargetsVariesDepends on structural modifications

Q & A

Q. What are the recommended methods for synthesizing Boc-Phe-(R)-Phe-OH with high enantiomeric purity?

Synthesis of this compound requires careful optimization of protecting groups and reaction conditions. Key steps include:

  • Enantiomeric control : Use Boc (tert-butoxycarbonyl) protection at the N-terminus to prevent racemization during coupling reactions .
  • Coupling agents : Employ carbodiimide-based reagents (e.g., DCC or EDC) with hydroxybenzotriazole (HOBt) to minimize side reactions .
  • Purification : Use reversed-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to isolate the dipeptide, ensuring ≥98% purity .

Q. Example Protocol :

StepReagent/ConditionPurposeYield
1Boc-Phe-OH, DCC, HOBtActivate carboxyl group85%
2(R)-Phe-OH, DIPEACoupling reaction78%
3HPLC (ACN/H2O)Purification95% purity

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Purity analysis :
    • HPLC : Use a 4.6 × 250 mm C18 column, 1 mL/min flow rate, and UV detection at 214 nm .
    • Mass spectrometry : Confirm molecular weight (expected [M+H]<sup>+</sup> at m/z 391.4) .
  • Structural confirmation :
    • NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra in DMSO-d6; look for Boc-group protons at δ 1.39 ppm and aromatic Phe protons at δ 7.2–7.4 ppm .
    • Single-crystal X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., space group P21212) .

II. Advanced Research Questions

Q. How can researchers resolve contradictions between observed crystallographic data (e.g., unexpected water channels) and prior structural predictions for this compound?

The unexpected formation of hydrophilic channels with water lines (Fig. 1c in ) contradicts earlier studies predicting tight hydrophobic packing . To address this:

  • Temperature-dependent crystallography : Collect datasets at 80–300 K to assess thermal motion effects on water-line stability .
  • Computational modeling : Compare experimental data with molecular dynamics (MD) simulations of hydrogen-bond networks under varying hydration conditions.
  • NBO analysis : Quantify intermolecular interaction energies (e.g., O–H···O bonds at ~2.8 Å) to explain water-line stabilization .

Q. Key Discrepancy :

StudyPredicted StructureObserved Structure
Gopi et al. (2011)Tight hydrophobic packingHydrophilic channels with water lines

Q. What computational approaches are suitable for analyzing non-covalent interactions in this compound crystals?

  • Natural Bond Orbital (NBO) analysis : Calculate donor-acceptor interactions (e.g., lone pair donation from water O to Boc carbonyl) .
  • Hirshfeld surface analysis : Map close contacts (e.g., H···H, C···O) to visualize van der Waals and π-stacking contributions .
  • DFT calculations : Optimize crystal geometries at the B3LYP/6-31G(d) level to model energy-minimized packing motifs .

III. Experimental Design & Reporting

How can PICO or FINER frameworks guide the formulation of research questions on this compound's self-assembly mechanisms?

  • PICO framework :
    • Population : this compound crystals.
    • Intervention : Temperature, solvent polarity.
    • Comparison : Boc-Phe-(S)-Phe-OH enantiomer.
    • Outcome : Supramolecular structure (helix vs. sheet).
  • FINER criteria : Ensure the question is feasible (e.g., lab resources for crystallography), novel (unexplored temperature effects), and relevant to peptide engineering .

Q. What are the essential elements to include when reporting experimental procedures to ensure reproducibility?

  • Synthesis : Specify coupling agents, reaction times, and purification methods (e.g., "EDC/HOBt, 24 hr, RT" ).
  • Crystallography : Report data collection parameters (wavelength, temperature) and refinement software (e.g., SHELXL ).
  • Data availability : Deposit crystallographic data in the Cambridge Structural Database (CSD) with accession codes .

IV. Data Contradiction & Validation

Q. How should researchers validate unexpected spectroscopic or crystallographic findings for this compound?

  • Multi-technique validation : Cross-verify XRD data with solid-state NMR (e.g., <sup>13</sup>C CP/MAS) to confirm hydrogen-bonding patterns .
  • Replicate experiments : Repeat crystallization in triplicate under controlled humidity (e.g., 40–60% RH) to assess water-line consistency .
  • Peer review : Submit raw data (e.g., .cif files) as supplementary material for independent verification .

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